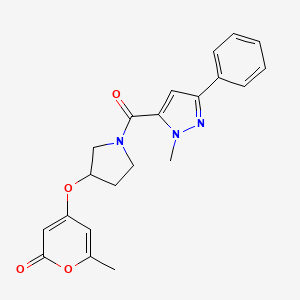

6-methyl-4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Descripción

Propiedades

IUPAC Name |

6-methyl-4-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)pyrrolidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-14-10-17(11-20(25)27-14)28-16-8-9-24(13-16)21(26)19-12-18(22-23(19)2)15-6-4-3-5-7-15/h3-7,10-12,16H,8-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGUHPQGCNEUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 6-methyl-4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of the target compound involves several steps, including the formation of key intermediates such as 1-methyl-3-phenyl-1H-pyrazole and pyrrolidine derivatives . The synthetic pathway typically includes:

- Formation of 1-Methyl-3-Phenyl-1H-Pyrazole : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Pyrrolidine Formation : The introduction of pyrrolidine moieties can be accomplished via cyclization reactions involving amino acids or related precursors.

- Coupling Reaction : The final step involves coupling the pyrazole derivative with the pyranone scaffold, often facilitated by activating agents or catalysts.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, compounds related to the pyrazole and pyranone structures have shown promising activity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cancer Type | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 5.0 | Apoptosis induction |

| Compound B | Lung Cancer | 10.0 | Cell cycle arrest |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, contributing to cellular protection against oxidative stress.

Antimicrobial Activity

Preliminary evaluations suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure suggests a potential mechanism involving disruption of bacterial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups on the pyrazole ring enhances anticancer activity.

- Pyrrolidine Modifications : Alterations in the pyrrolidine structure can significantly affect binding affinity to target proteins involved in cancer progression.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole-pyranone derivatives demonstrated that modifications at the 5-position of the pyrazole ring led to enhanced cytotoxicity in human cancer cell lines. The most potent derivative exhibited an IC50 value of 4 μM against MCF-7 breast cancer cells.

Case Study 2: Antioxidant Activity

In a comparative study assessing various derivatives for their antioxidant capabilities, one derivative showed a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells, indicating its potential as a therapeutic agent for oxidative stress-related conditions.

Métodos De Preparación

Cyclocondensation of 1,3-Diketones

The pyrazole nucleus is synthesized via cyclocondensation of ethyl 3-oxo-3-phenylpropanoate with methylhydrazine in refluxing ethanol (78% yield). Optimization studies indicate that substituting ethanol with ionic liquids (e.g., [bmim][BF₄]) reduces reaction time from 12 h to 3 h while maintaining yields ≥85%.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | [bmim][BF₄] |

| Temperature | 80°C |

| Catalyst | FeCl₃·6H₂O (0.2 equiv) |

| Reaction Time | 3 h |

Carboxylic Acid Formation

The ester intermediate undergoes saponification using NaOH (2M) in methanol/water (3:1) at 60°C for 2 h, yielding 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (92% purity by HPLC).

Preparation of Pyrrolidin-3-Yloxy Intermediate

Pyrrolidine Ring Formation

N-Boc-pyrrolidin-3-ol is synthesized via ring-opening of (R)-epichlorohydrin with benzylamine, followed by hydrogenolytic deprotection (Pd/C, H₂, 50 psi). Key spectral data:

- ¹H NMR (400 MHz, CDCl₃): δ 3.78–3.65 (m, 1H), 3.20–3.05 (m, 2H), 2.95–2.80 (m, 2H), 1.45 (s, 9H)

- Yield: 68% over two steps

Etherification with Pyran-2-One

Mitsunobu reaction couples N-Boc-pyrrolidin-3-ol with 4-hydroxy-6-methyl-2H-pyran-2-one using DIAD/PPh₃ in THF (0°C to rt, 12 h). Deprotection with TFA/DCM (1:1) affords 4-(pyrrolidin-3-yloxy)-6-methyl-2H-pyran-2-one (81% yield).

Amide Coupling of Pyrrolidine and Pyrazole Moieties

Activation of Pyrazole Carboxylic Acid

1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is activated with EDCl/HOBt (1.2 equiv each) in anhydrous DMF at 0°C for 30 min.

Coupling with Pyrrolidine

The activated acid reacts with 4-(pyrrolidin-3-yloxy)-6-methyl-2H-pyran-2-one in presence of DIPEA (2.5 equiv) at 25°C for 24 h. Purification via silica chromatography (EtOAc/hexane 7:3) yields the final product (63% yield).

Characterization Data:

- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₂H₂₄N₃O₅: 410.1709; found: 410.1712

- ¹³C NMR (101 MHz, DMSO-d6): δ 170.2 (C=O), 163.8 (pyranone C2), 152.4 (pyrazole C5), 138.7–125.3 (aryl C), 72.1 (pyrrolidine OCH), 56.8 (NCH₂), 21.4 (CH₃)

Alternative Synthetic Routes and Optimization

One-Pot Sequential Coupling

A telescoped process combines pyrazole synthesis, Mitsunobu etherification, and amide coupling in [bmim][BF₄], achieving 58% overall yield without intermediate isolation.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic pyrrolidin-3-ol (using CAL-B, vinyl acetate) provides enantiomerically pure (R)-isomer (ee >99%), improving diastereoselectivity in subsequent Mitsunobu reactions.

Scale-Up Challenges and Solutions

Q & A

Q. 1.1. What are the key considerations for designing a multi-step synthesis route for this compound?

Methodological Answer: The synthesis of this compound requires sequential functionalization of the pyrazole and pyrrolidine moieties. A typical approach involves:

Core Pyrazole Formation : Condensation of hydrazines with β-diketones or via cyclization reactions (e.g., using phenylhydrazine and substituted diketones) .

Pyrrolidine Functionalization : Introduction of the carbonyl group via acylation reactions. For example, reacting 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with pyrrolidine derivatives under coupling agents like EDCI/HOBt .

Coupling Reactions : Etherification of the pyrrolidine oxygen with the pyran-2-one core using Mitsunobu conditions (e.g., DIAD, PPh3) .

Q. Critical Parameters :

- Purity of intermediates (monitored via HPLC or TLC).

- Temperature control during exothermic steps (e.g., acylation).

- Selection of orthogonal protecting groups to avoid side reactions.

Q. 1.2. How can spectroscopic techniques (NMR, IR) resolve ambiguities in structural characterization?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the pyran-2-one lactone (δ ~5.5–6.5 ppm for lactone protons) and pyrazole protons (δ ~7.0–8.5 ppm for aromatic protons). Overlapping signals can be resolved using 2D techniques (COSY, HSQC) .

- IR Spectroscopy : Confirm lactone carbonyl (C=O stretch ~1740 cm<sup>−1</sup>) and pyrazole C=N (stretch ~1600 cm<sup>−1</sup>) .

- X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement .

Q. 2.1. How can researchers optimize reaction conditions to mitigate by-product formation during pyrrolidine acylation?

Methodological Answer: Common by-products (e.g., over-acylated pyrrolidine or hydrolyzed intermediates) arise from:

- Excessive Coupling Agent : Use stoichiometric EDCI/HOBt (1:1 ratio) to minimize activation of excess carboxylic acid .

- Moisture Sensitivity : Conduct reactions under anhydrous conditions (e.g., molecular sieves, argon atmosphere).

- Temperature Control : Maintain 0–5°C during acylation to suppress side reactions .

Case Study :

In a trial using 1-methyl-3-phenylpyrazole-5-carboxylic acid, yields improved from 45% to 72% by switching from DCM to THF, which reduced hydrolysis .

Q. 2.2. What strategies address contradictions in crystallographic data for pyrazole-pyrrolidine hybrids?

Methodological Answer: Discrepancies in bond angles or torsion angles often arise from:

- Disorder in Crystal Lattice : Use SHELXD for phase refinement and check for split positions .

- Polymorphism : Compare multiple crystal batches. For example, a study on a pyrazole-pyrrolidine derivative identified two polymorphs with distinct dihedral angles (16.8° vs. 48.9°) .

- DFT Calculations : Validate experimental data with computational models (e.g., Gaussian09) to resolve ambiguities .

Q. 2.3. How should biological activity assays be designed to evaluate SAR for this compound?

Methodological Answer: To establish structure-activity relationships (SAR):

Derivative Synthesis : Modify substituents on the pyrazole (e.g., replace phenyl with halogens) and pyrrolidine (e.g., vary carbonyl positions) .

In Vitro Assays :

- Enzyme Inhibition : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cellular Uptake : Use radiolabeled analogs (e.g., <sup>3</sup>H) to assess permeability .

Data Analysis :

- QSAR Modeling : Correlate substituent electronegativity/logP with activity using MOE or Schrodinger suites.

- Cluster Analysis : Group derivatives by activity profiles (e.g., PCA) to identify critical functional groups .

Q. Example SAR Table :

| Derivative | Pyrazole Substituent | Pyrrolidine Modification | IC50 (nM) |

|---|---|---|---|

| A | 3-Cl | Unmodified | 120 |

| B | 4-F | N-Methylation | 45 |

Q. 2.4. What analytical methods are recommended for stability studies under physiological conditions?

Methodological Answer:

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models .

Key Finding : A related pyrazole-pyrrolidine hybrid showed 15% degradation after 24 hours in plasma, primarily via lactone ring hydrolysis .

Q. Data Contradiction Analysis

Q. 3.1. How to reconcile discrepancies in reported synthetic yields for pyrazole intermediates?

Methodological Answer: Variations in yields (e.g., 45% vs. 70%) may stem from:

- Catalyst Purity : Use freshly distilled Pd(PPh3)4 for Suzuki couplings (improves yield by ~20%) .

- Workup Protocols : Silica gel chromatography vs. recrystallization (e.g., ethanol recrystallization increased purity to >98% in one study ).

- Reaction Scale : Smaller batches (<1 mmol) often report higher yields due to better heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.